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molecular formula C9H6O3 B196160 6-Hydroxycoumarin CAS No. 6093-68-1

6-Hydroxycoumarin

Cat. No. B196160
M. Wt: 162.14 g/mol
InChI Key: CJIJXIFQYOPWTF-UHFFFAOYSA-N
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Patent
US05155104

Procedure details

The carboxylic acid (1.97 g; prepared in reference example 24) and pyridine hydrochloride (12 g) were heated to 180°-190° C. The mixture was reacted for 3.5 hr. The reaction mixture was cooled and then dissolved in water. The solution was extracted with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate and then evaporated. The residue was purified by column chromatography on silica gel (n-hexane: ethyl acetate=3:1→1:1). The obtained crystals were washed with a mixture of n-hexane and ethyl acetate (3:1→1:1) to give the title compound (751 mg) having the following physical data.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][C:6]([O:9]C)=[CH:5][C:4]=1/[CH:11]=[CH:12]/[C:13]([OH:15])=[O:14].Cl.N1C=CC=CC=1>O>[OH:9][C:6]1[CH:5]=[C:4]2[C:3](=[CH:8][CH:7]=1)[O:15][C:13](=[O:14])[CH:12]=[CH:11]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)/C=C/C(=O)O
Name
Quantity
12 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 3.5 hr
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (n-hexane: ethyl acetate=3:1→1:1)
WASH
Type
WASH
Details
The obtained crystals were washed with a mixture of n-hexane and ethyl acetate (3:1→1:1)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CC(OC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 751 mg
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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